molecular formula C44H46CaN4O18 B10787090 Calcium dioxytetracycline

Calcium dioxytetracycline

Cat. No.: B10787090
M. Wt: 958.9 g/mol
InChI Key: VANYVCHXDYVKSI-MXWBXKMOSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium dioxytetracycline is a derivative of oxytetracycline, a broad-spectrum tetracycline antibiotic. It is known for its ability to inhibit bacterial protein synthesis, making it effective against a wide range of bacterial infections. This compound is particularly valued for its enhanced stability and solubility compared to its parent compound, oxytetracycline.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of calcium dioxytetracycline typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Calcium dioxytetracycline undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed:

Scientific Research Applications

Calcium dioxytetracycline has a wide range of scientific research applications, including:

Mechanism of Action

Calcium dioxytetracycline exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing the attachment of amino-acyl tRNA to the ribosome. This inhibition of translation effectively halts bacterial protein synthesis, leading to the cessation of bacterial growth and multiplication. The binding is reversible, allowing for the eventual elimination of the compound from the bacterial cells .

Comparison with Similar Compounds

    Oxytetracycline: The parent compound, known for its broad-spectrum antibiotic activity.

    Chlortetracycline: Another tetracycline antibiotic with similar mechanisms of action but different pharmacokinetic properties.

    Doxycycline: A more lipophilic tetracycline with improved absorption and tissue distribution.

    Minocycline: Known for its enhanced activity against resistant bacterial strains.

Uniqueness of Calcium Dioxytetracycline: this compound stands out due to its enhanced stability and solubility compared to oxytetracycline. These properties make it more effective in certain applications, particularly in industrial and veterinary settings where stability and solubility are critical .

Properties

Molecular Formula

C44H46CaN4O18

Molecular Weight

958.9 g/mol

IUPAC Name

calcium;(4S,4aR,5S,5aR,6S,12aR)-2-carbamoyl-4-(dimethylamino)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate

InChI

InChI=1S/2C22H24N2O9.Ca/c2*1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h2*4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;;+2/p-2/t2*12-,13-,14+,17+,21-,22+;/m11./s1

InChI Key

VANYVCHXDYVKSI-MXWBXKMOSA-L

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2]

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2]

Origin of Product

United States

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